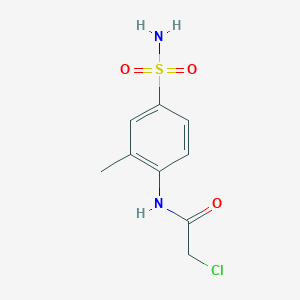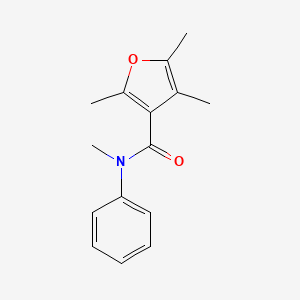
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide, also known as DIFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIFA is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide exerts its pharmacological effects by inhibiting GSK-3, a serine/threonine kinase that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene transcription, and cell cycle progression. This compound inhibits GSK-3 by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. By inhibiting GSK-3, this compound modulates various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis by modulating the expression of various cell cycle regulators and pro-apoptotic proteins. In Alzheimer's disease models, this compound reduces amyloid-beta accumulation and improves cognitive function by modulating the expression of various synaptic proteins and neurotrophic factors. In diabetic animal models, this compound improves glucose tolerance and insulin sensitivity by modulating the expression of various glucose transporters and insulin signaling proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage of this compound is its high potency and selectivity for GSK-3, which allows for the specific modulation of GSK-3 signaling pathways. Another advantage of this compound is its simple and straightforward synthesis method, which allows for the easy preparation of large quantities of the compound. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Additionally, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases such as inflammation, neurodegeneration, and cardiovascular disease. Additionally, the development of novel drug delivery systems for this compound may improve its bioavailability and pharmacokinetic properties in vivo. Overall, the study of this compound has the potential to provide new insights into the role of GSK-3 in various diseases and to develop new therapeutic strategies for these diseases.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2,4-difluoroaniline with indole-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high purity and yield.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c17-11-5-6-15(13(18)8-11)20-16(21)7-10-9-19-14-4-2-1-3-12(10)14/h1-6,8-9,19H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFQYXMTFBZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)


![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)
![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)